molecular formula C20H20N6O4 B12908129 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(naphthalen-2-ylamino)-1H-purin-6(9H)-one

2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(naphthalen-2-ylamino)-1H-purin-6(9H)-one

Cat. No.: B12908129
M. Wt: 408.4 g/mol
InChI Key: XWSZZHAGOWTADO-RRFJBIMHSA-N
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Description

2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(naphthalen-2-ylamino)-1H-purin-6(9H)-one is a useful research compound. Its molecular formula is C20H20N6O4 and its molecular weight is 408.4 g/mol. The purity is usually 95%.
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Biological Activity

2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(naphthalen-2-ylamino)-1H-purin-6(9H)-one is a purine derivative notable for its complex structure and diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in cancer therapy, molecular biology, and as a fluorescent probe.

The molecular formula of this compound is C15H18N5O5C_{15}H_{18}N_{5}O_{5}, with a molecular weight of approximately 358.34 g/mol. Its structure includes a naphthalene moiety and a tetrahydrofuran ring, contributing to its unique biological interactions.

PropertyValue
CAS Number 207121-55-9
Molecular Formula C15H18N5O5
Molecular Weight 358.34 g/mol
Purity >98%

The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids. The naphthalene group allows for intercalation between DNA bases, which can disrupt normal DNA replication and transcription processes. This mechanism is particularly relevant in the context of anticancer therapies, where interference with DNA function can inhibit tumor growth.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Study on Breast Cancer Cells : In vitro studies demonstrated that the compound reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways.
  • Mechanistic Insights : The compound's intercalative properties facilitate the formation of DNA adducts, leading to strand breaks and cell cycle arrest.

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties. It has been shown to inhibit viral replication in cell cultures infected with certain RNA viruses, likely through mechanisms similar to those observed in its anticancer activity.

Fluorescent Properties

The naphthalene component provides distinct photophysical characteristics that make this compound useful as a fluorescent probe in molecular biology applications. Its fluorescence can be utilized to study nucleic acid interactions and cellular dynamics.

Case Studies

  • Cytotoxicity in Cancer Research : A study published in Cancer Research assessed the effects of this compound on various cancer cell lines, including lung and colon cancers. The results indicated a dose-dependent reduction in cell viability and significant induction of apoptosis.
  • Fluorescent Probing : Research highlighted in Journal of Molecular Biology explored the use of this compound as a fluorescent marker for DNA visualization. The findings confirmed its effectiveness in staining nucleic acids under specific excitation wavelengths.
  • Antiviral Efficacy : An investigation reported in Virology Journal examined the antiviral effects against influenza virus. The compound demonstrated a notable reduction in viral titers when administered to infected cells.

Properties

Molecular Formula

C20H20N6O4

Molecular Weight

408.4 g/mol

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(naphthalen-2-ylamino)-1H-purin-6-one

InChI

InChI=1S/C20H20N6O4/c21-19-24-17-16(18(29)25-19)23-20(26(17)15-8-13(28)14(9-27)30-15)22-12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-15,27-28H,8-9H2,(H,22,23)(H3,21,24,25,29)/t13-,14+,15+/m0/s1

InChI Key

XWSZZHAGOWTADO-RRFJBIMHSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC5=CC=CC=C5C=C4)CO)O

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC5=CC=CC=C5C=C4)CO)O

Origin of Product

United States

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